

Spectroscopic data analysis of Cinnamonnitrile (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cinnamonnitrile

Cat. No.: B1584988

[Get Quote](#)

Spectroscopic Analysis of Cinnamonnitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data analysis of **cinnamonnitrile**, an organic compound utilized as a fragrance ingredient with a characteristic spicy aroma.^[1] The analysis encompasses Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed data, experimental protocols, and workflow visualizations to aid in the structural elucidation and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (E)-**cinnamonnitrile** (trans-**cinnamonnitrile**).

Table 1: ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Frequency: 90 MHz

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.40	Doublet	16.7	Vinyl Proton (α -CH)
5.85	Doublet	16.7	Vinyl Proton (β -CH)
7.30 - 7.50	Multiplet	-	Aromatic Protons (C_6H_5)

Data sourced from spectral databases.[\[2\]](#)

Table 2: ^{13}C NMR Spectroscopic Data

Solvent: $CDCl_3$

Chemical Shift (δ , ppm)	Assignment
150.5	Vinyl Carbon (α -C)
133.5	Aromatic Carbon (ipso-C)
131.0	Aromatic Carbon (para-C)
129.2	Aromatic Carbon (ortho/meta-C)
127.5	Aromatic Carbon (ortho/meta-C)
118.0	Nitrile Carbon ($C\equiv N$)
96.5	Vinyl Carbon (β -C)

Data sourced from spectral databases.[\[2\]](#)[\[3\]](#)

Table 3: IR Spectroscopy Data

Sample Preparation: Liquid Film

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3060	Medium	Aromatic C-H Stretch
3030	Medium	Vinylic C-H Stretch
2220	Strong	Nitrile (C≡N) Stretch
1625	Strong	Alkene (C=C) Stretch
1490, 1450	Medium	Aromatic C=C Bending
970	Strong	Trans-alkene C-H Out-of-Plane Bend

Data sourced from spectral databases.[\[2\]](#)[\[4\]](#)

Table 4: Mass Spectrometry Data

Ionization Method: Electron Impact (EI)

Mass-to-Charge Ratio (m/z)	Relative Abundance	Assignment
129	High	Molecular Ion [M] ⁺
128	Medium	[M-H] ⁺
102	High	[M-HCN] ⁺ (Loss of hydrogen cyanide)

Data sourced from spectral databases.[\[5\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule.^{[6][7]}

Methodology:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **cinnamonnitrile** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.^[8] Transfer the solution to a standard 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe.^[9] The instrument's magnetic field needs to be shimmed to achieve homogeneity, which results in sharp, well-resolved spectral lines.
- **Data Acquisition:**
 - For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds to allow for full magnetization recovery).^{[8][10]}
 - For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, more scans are required to achieve a good signal-to-noise ratio.^[7]
- **Data Processing:** The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier Transform (FT). This is followed by phase correction and baseline correction to produce the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.^[11]

Methodology:

- **Sample Preparation (Thin Film Method):** As **cinnamonnitrile** is a liquid at room temperature, the thin film method is ideal. Place a small drop of the neat liquid sample onto one salt plate

(e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.[\[12\]](#)[\[13\]](#)

- Instrument Setup: Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.
- Data Acquisition: Record a background spectrum of the empty instrument to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences. Then, acquire the sample spectrum. The instrument passes an infrared beam through the sample and measures the frequencies at which light is absorbed.[\[14\]](#)
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.[\[15\]](#)[\[16\]](#)

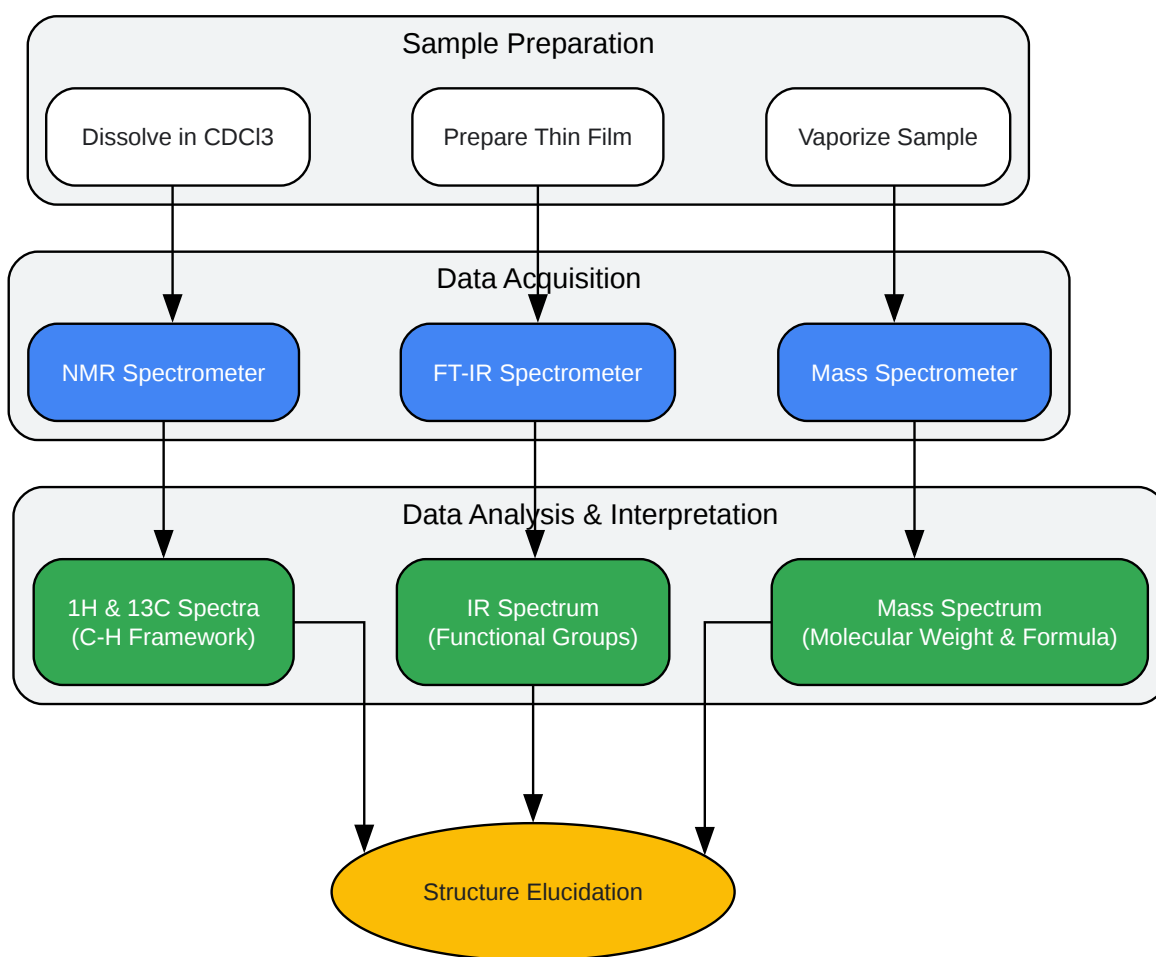
Methodology:

- Sample Introduction: Introduce a small amount of the **cinnamonitrile** sample into the mass spectrometer. For a volatile compound like **cinnamonitrile**, this can be done via direct injection or through a gas chromatography (GC) system coupled to the mass spectrometer (GC-MS).
- Ionization (Electron Impact - EI): The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[\[17\]](#)[\[18\]](#) This process knocks an electron off the molecule to form a positively charged molecular ion ($[M]^+$). The excess energy causes the molecular ion to fragment in characteristic ways.[\[19\]](#)
- Mass Analysis: The newly formed ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[\[18\]](#)

- Detection: An ion detector records the relative abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative intensity on the y-axis.[17]

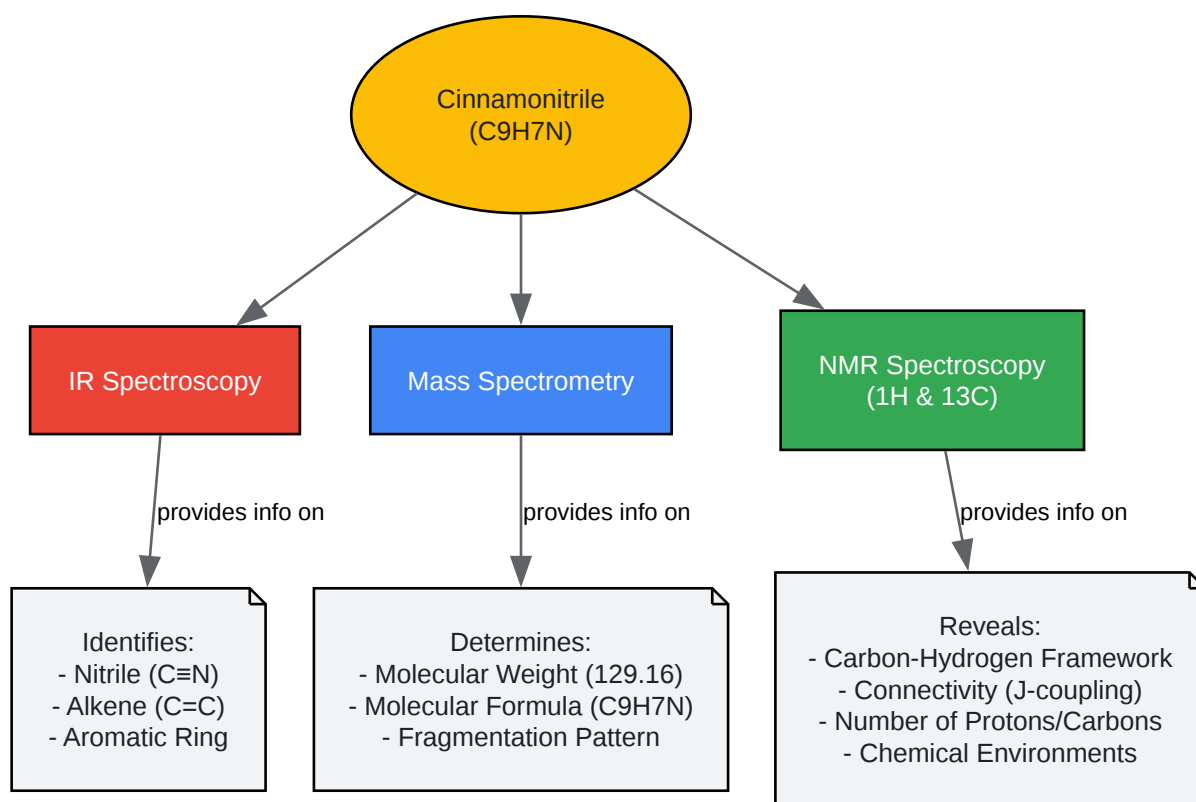
Visualization of Analytical Workflows

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different analytical techniques.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic analysis of **cinnamonitrile**.



[Click to download full resolution via product page](#)

Caption: Logical relationship of spectroscopic techniques in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cinnamonnitrile - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Cinnamonnitrile(1885-38-7) 13C NMR [m.chemicalbook.com]
- 4. Cinnamonnitrile(1885-38-7) IR Spectrum [chemicalbook.com]
- 5. Cinnamonnitrile | C₉H₇N | CID 1550846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. books.rsc.org [books.rsc.org]
- 9. quora.com [quora.com]
- 10. sc.edu [sc.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. webassign.net [webassign.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Cinnamonnitrile | 1885-38-7 | Benchchem [benchchem.com]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic data analysis of Cinnamonnitrile (NMR, IR, Mass Spec).]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584988#spectroscopic-data-analysis-of-cinnamonnitrile-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com